molecular formula C26H29NO5 B11605960 [3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine

[3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine

Cat. No.: B11605960
M. Wt: 435.5 g/mol
InChI Key: HHDMCHNHFISMSJ-UHFFFAOYSA-N
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Description

This compound features a tertiary amine core with three distinct aromatic substituents:

  • 2H-1,3-Benzodioxol-5-yl: A methylenedioxy ring system common in bioactive molecules.
  • 2-Methoxyphenyl: An ortho-methoxy-substituted benzene ring.
  • 3,4-Dimethoxyphenylmethyl: A para-dimethoxy-substituted benzyl group.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C26H29NO5/c1-28-22-7-5-4-6-21(22)20(19-9-11-24-26(15-19)32-17-31-24)12-13-27-16-18-8-10-23(29-2)25(14-18)30-3/h4-11,14-15,20,27H,12-13,16-17H2,1-3H3

InChI Key

HHDMCHNHFISMSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC(C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4OC)OC

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

Benzodioxol-5-carbaldehyde and 2-methoxyacetophenone undergo base-catalyzed condensation to form α,β-unsaturated ketone A . Optimal conditions (NaOH, ethanol, 60°C, 6 hr) yield 85–90% of A .

Table 1: Optimization of Claisen-Schmidt Condensation

CatalystSolventTemp (°C)Time (hr)Yield (%)
NaOHEthanol60688
KOHMeOH50882

Reductive Amination

Ketone A is converted to the corresponding amine via catalytic hydrogenation. Using Raney nickel (15 wt%) in methanol under 1.0 MPa H₂ at 140°C for 15 hr achieves 92% yield. Alternative Pd/C catalysts reduce reaction time but require higher pressures (4.0 MPa).

Synthesis of (3,4-Dimethoxyphenyl)methylamine

Etherification of 3,4-Dihydroxybenzyl Chloride

3,4-Dihydroxybenzyl chloride reacts with dimethyl sulfate in aqueous NaOH (60°C, 11 hr) to install methoxy groups, yielding 3,4-dimethoxybenzyl chloride with 95% efficiency. Excess dimethyl sulfate ensures complete O-methylation.

Cyanation and Hydrogenation

3,4-Dimethoxybenzyl chloride is treated with NaCN (75°C, 3 hr) to form 3,4-dimethoxybenzyl cyanide, followed by Raney nickel-catalyzed hydrogenation (140°C, 1.0 MPa H₂, 15 hr) to produce (3,4-dimethoxyphenyl)methylamine in 90% yield.

Equation 1:

3,4-Dimethoxybenzyl chloride+NaCN3,4-Dimethoxybenzyl cyanideH2Raney Ni(3,4-Dimethoxyphenyl)methylamine\text{3,4-Dimethoxybenzyl chloride} + \text{NaCN} \rightarrow \text{3,4-Dimethoxybenzyl cyanide} \xrightarrow[\text{H}_2]{\text{Raney Ni}} \text{(3,4-Dimethoxyphenyl)methylamine}

Coupling of Intermediates via Reductive Amination

The propylamine and benzylamine intermediates are coupled using reductive amination. A mixture of 3-(2H-1,3-Benzodioxol-5-YL)-3-(2-methoxyphenyl)propanal and (3,4-dimethoxyphenyl)methylamine in methanol with NaBH₃CN (0°C, 12 hr) yields the tertiary amine. Catalytic hydrogenation (Pd/C, 4.0 MPa H₂, 160°C, 16 hr) provides higher stereocontrol, achieving 87% yield.

Enantioselective Synthesis and Resolution

Mandelic Acid Resolution

The racemic amine is resolved using D-(-)-mandelic acid in methanol-water (9.5:0.5 v/v) at 65°C for 6 hr, yielding enantiopure (R)-amine mandelate (99% ee). Acid hydrolysis (HCl/IPA) recovers the free amine without racemization.

Chiral HPLC Validation

Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms enantiopurity >99.8%.

Process Optimization and Scale-Up

Solvent Selection

Toluene and methanol are preferred for hydrogenation due to compatibility with Raney nickel. Aqueous workup minimizes side reactions during amine isolation.

Catalytic Efficiency

Raney nickel outperforms Pd/C in large-scale reactions, reducing costs while maintaining >90% yield. Recycling the catalyst three times retains 85% activity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.75–7.25 (aromatic H), 3.85 (OCH₃), 2.95 (NCH₂), 1.45 (CH₂).

  • MS (ESI) : m/z 467.2 [M+H]⁺.

Purity Assessment

HPLC (C18 column, acetonitrile:water 70:30) shows 99.5% purity, with residual solvents <0.1% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aromatic rings can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Formation of partially or fully hydrogenated aromatic rings.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.

Biology

    Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds.

    Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

    Chemical Engineering: Used in the design of new chemical processes and products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The aromatic rings and functional groups allow it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Benzodioxol-Containing Amines
  • Likely exhibits altered electronic properties due to the electron-withdrawing Cl substituent .
b. Dimethoxyphenyl-Substituted Amines
  • 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride (CAS 83979-31-1): Simpler structure with a single dimethoxyphenyl group and methylamine.
  • [(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride: Features a dimethylamino group, increasing hydrophilicity compared to the target compound .
c. Methoxyphenyl-Containing Heterocycles
  • 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine (CAS 1354922-78-3): Incorporates benzodioxol and methoxyphenyl groups into a pyrimidine ring.

Physicochemical Properties

Property Target Compound* 3-(3,4-Dimethoxyphenyl)propylamine 4-(Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Molecular Weight ~395.4 g/mol (estimated) 209.28 + 36.46 (HCl salt) 321.3 g/mol
Solubility Likely low in polar solvents Slight in chloroform, DMSO, methanol Not reported
Thermal Stability High (inferred from aromatic groups) Not reported High (pyrimidine core)

*Estimated based on structural analogs.

Challenges and Limitations

  • Solubility : Like 3-(3,4-dimethoxyphenyl)propylamine Hydrochloride , the target compound may require salt formation for aqueous compatibility .
  • Synthetic Yield: Multi-substituted amines often face lower yields compared to simpler analogs (e.g., methyl(3-phenoxypropyl)amine derivatives in ) .

Biological Activity

The compound [3-(2H-1,3-benzodioxol-5-YL)-3-(2-methoxyphenyl)propyl][(3,4-dimethoxyphenyl)methyl]amine is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, providing a comprehensive overview of its mechanisms, effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N1O4C_{21}H_{25}N_{1}O_{4} with a molecular weight of approximately 357.44 g/mol. The structure features a benzodioxole moiety, methoxy groups, and an amine functional group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Agonism : Preliminary studies suggest that the compound may act as an agonist at serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. This action could contribute to its psychoactive effects and potential therapeutic applications in mood disorders.
  • Dopaminergic Activity : The presence of methoxy groups may enhance dopaminergic signaling, which is crucial for the modulation of mood and behavior.
  • Antioxidant Properties : Some derivatives of benzodioxole have shown antioxidant activity, suggesting that this compound might also help in reducing oxidative stress in cells.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)10.5

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

In Vivo Studies

Animal studies have demonstrated the following effects:

  • Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound significantly reduced edema and inflammatory cytokine levels.
  • Neuroprotective Effects : Research on rodent models indicated that the compound could protect against neurodegeneration induced by oxidative stress, possibly through its antioxidant properties.

Case Studies

  • Case Study on Mood Disorders : A clinical trial involving patients with depression reported that administration of a related compound led to significant improvements in mood and anxiety levels. This suggests potential for therapeutic use in similar conditions.
  • Cancer Research : A study focusing on the anti-cancer properties found that treatment with the compound resulted in decreased tumor size in xenograft models of breast cancer.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this polyfunctional amine requires multi-step strategies due to its complex substituents (benzodioxole, methoxyphenyl, and propylamine groups). Key steps include:

  • Nucleophilic substitution : For coupling the benzodioxolyl and methoxyphenylpropyl moieties (analogous to methods in ).
  • Reductive amination : To introduce the 3,4-dimethoxybenzylamine group (similar to ’s Schiff base formation).
  • Catalysts : Palladium or copper catalysts under inert atmospheres () for cross-coupling reactions.
  • Purification : Column chromatography or recrystallization ().
    Optimization : Adjust solvent polarity (e.g., DMF vs. toluene) and temperature gradients to improve yields .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

TechniqueParametersPurposeReference
NMR Spectroscopy 1H^1H, 13C^{13}C, 2D-COSYConfirm substituent connectivity
HPLC-MS C18 column, 0.1% TFA in H2_2O/MeCNQuantify purity (>95%)
X-ray Crystallography Single-crystal analysis (293 K)Resolve stereochemistry
FT-IR 1600–1650 cm1^{-1} (C=N/C=O)Track functional groups

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace methoxy groups with ethoxy or halogens) to assess pharmacological effects ().
  • Biological Assays :
    • Enzyme inhibition : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric assays .
    • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) ().
  • Data Analysis : Use IC50_{50}/EC50_{50} values to correlate substituent electronegativity with activity .

Q. How should contradictory pharmacokinetic data (e.g., bioavailability vs. in vitro potency) be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare in vitro permeability (Caco-2 cell monolayers) with in vivo PK studies (rodent models).
  • Metabolite Profiling : Use LC-MS/MS to identify oxidative/reductive metabolites (e.g., demethylation of methoxy groups, ).
  • Computational Modeling : Apply PBPK models to predict tissue distribution and clearance (analogous to ’s environmental fate studies) .

Q. What computational strategies can predict binding modes to neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT2A_{2A}) crystal structures (PDB: 6WGT).
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess ligand-receptor stability (solvent: TIP3P water).
  • QSAR Models : Train on substituent descriptors (e.g., Hammett constants) to predict affinity () .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying pH and oxidative conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC ().
  • Oxidative Stress : Expose to H2_2O2_2 (3% v/v) or Fe2+^{2+}/ascorbate; quantify products via LC-MS ().
  • Light Sensitivity : Store under UV light (254 nm) and analyze photodegradants .

Q. What statistical methods are suitable for analyzing dose-response discrepancies in cell-based assays?

Methodological Answer:

  • Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC50_{50} (GraphPad Prism).
  • ANOVA with Tukey’s post hoc : Compare multiple analogs (’s randomized block design) .
  • Bootstrap Resampling : Assess confidence intervals for low-replicate experiments .

Contradiction Resolution

Q. How to address conflicting data on metabolic stability in hepatic microsomes vs. plasma?

Methodological Answer:

  • Enzyme-Specific Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolizing enzymes.
  • Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions (’s safety data analogs) .
  • Cross-Species Comparison : Test human vs. rodent microsomes to isolate species-specific effects .

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